An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate
An In-Depth Technical Guide to Ethyl 4,4-diethoxy-3-oxobutanoate
CAS Number: 10495-09-7
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
Ethyl 4,4-diethoxy-3-oxobutanoate is a valuable β-keto ester that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl functionalities (one of which is masked as a diethyl acetal), make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its relevance in pharmaceutical research and development. The presence of the diethoxy acetal offers a strategic advantage, allowing for selective reactions at other positions of the molecule before the latent aldehyde functionality is revealed under acidic conditions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of Ethyl 4,4-diethoxy-3-oxobutanoate is essential for its effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 10495-09-7 | [1][2] |
| Molecular Formula | C₁₀H₁₈O₅ | [1][3] |
| Molecular Weight | 218.25 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| IUPAC Name | ethyl 4,4-diethoxy-3-oxobutanoate | [1] |
| Synonyms | Ethyl diethoxyacetoacetate, 4,4-Diethoxy-3-oxobutanoic acid ethyl ester | [1] |
Synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate: A Practical Approach
The synthesis of Ethyl 4,4-diethoxy-3-oxobutanoate can be achieved through various methods, with the Claisen condensation being a prominent and illustrative example of forming its core structure. A common and practical laboratory-scale synthesis involves the reaction of ethyl diethoxyacetate with ethyl acetate in the presence of a strong base like sodium metal.
Experimental Protocol: Synthesis via Acylation
This protocol details a common method for the preparation of Ethyl 4,4-diethoxy-3-oxobutanoate.
Materials:
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Ethyl diethoxyacetate
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Ethyl acetate
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Sodium metal
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50% Acetic acid
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Diethyl ether
Procedure:
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To a solution of ethyl diethoxyacetate in ethyl acetate, add metallic sodium.
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Reflux the resulting mixture for approximately 1.5 hours.
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After cooling, acidify the reaction mixture with 50% acetic acid.
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Extract the product with diethyl ether.
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Remove the ether from the extract by distillation. The residue is the crude Ethyl 4,4-diethoxy-3-oxobutanoate, which can be further purified by vacuum distillation.
Causality of Experimental Choices:
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Sodium metal acts as a strong base to deprotonate the α-carbon of ethyl acetate, forming the nucleophilic enolate required for the acylation of ethyl diethoxyacetate.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Acidification with acetic acid neutralizes the reaction mixture and quenches any unreacted base.
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Extraction with diethyl ether is a standard workup procedure to isolate the organic product from the aqueous phase.
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Distillation is employed to remove the volatile solvent and can be used under reduced pressure to purify the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of Ethyl 4,4-diethoxy-3-oxobutanoate is dominated by the presence of the β-keto ester moiety and the acetal group. This dual functionality allows for a wide range of chemical transformations, making it a valuable precursor for various molecular scaffolds, particularly heterocyclic systems.
Reactions at the Active Methylene Group
The methylene group (C2) is acidic due to its position between the ketone and the ester carbonyl groups, making it susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
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Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones in the presence of a weak base. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds. For instance, the condensation of aromatic aldehydes with similar β-keto esters in the presence of a catalyst like morpholine/acetic acid yields ethyl 2-acyl-3-arylpropenoates[3][5]. The diethoxy acetal in the target molecule offers the potential for subsequent intramolecular cyclizations or further modifications after deprotection.
Caption: Pathway to Pyrimidine Synthesis.
Applications in Drug Development
The structural motifs accessible from Ethyl 4,4-diethoxy-3-oxobutanoate and related β-keto esters are frequently found in active pharmaceutical ingredients (APIs). The versatility of this building block allows for the efficient construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.
While direct, publicly available examples of Ethyl 4,4-diethoxy-3-oxobutanoate as an intermediate in the synthesis of a commercial API are not abundant, the utility of closely related structures is well-documented. For instance, Ethyl 4-methoxy-3-oxobutanoate is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection.[6] This highlights the potential of 4-alkoxy-substituted β-keto esters in the development of novel therapeutics.
The diethoxy acetal of Ethyl 4,4-diethoxy-3-oxobutanoate serves as a protected aldehyde. This protecting group strategy is crucial in multi-step syntheses where the aldehyde functionality would not be stable to the reaction conditions required for other transformations in the molecule. The aldehyde can be deprotected under mild acidic conditions at a later stage in the synthetic sequence, allowing for its participation in reactions such as reductive amination, Wittig reactions, or further cyclizations.
Spectroscopic Data and Characterization
Accurate characterization of Ethyl 4,4-diethoxy-3-oxobutanoate is critical for its use in synthesis. Below is a summary of expected spectroscopic features based on its structure and data from similar compounds.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two ethoxy groups (triplets and quartets), a singlet for the active methylene protons, and a signal for the methine proton of the acetal. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the acetal carbon, and the carbons of the ethoxy and ethyl ester groups. |
| IR Spectroscopy | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functionalities. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 218.25, along with characteristic fragmentation patterns for esters and acetals. |
Safety and Handling
Ethyl 4,4-diethoxy-3-oxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[4]
Conclusion
Ethyl 4,4-diethoxy-3-oxobutanoate is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of complex molecules and heterocyclic systems relevant to the pharmaceutical industry. Its protected aldehyde functionality, combined with the reactivity of the β-keto ester moiety, provides chemists with a powerful tool for the strategic design and execution of synthetic routes to novel compounds. As the demand for new and effective therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development process cannot be overstated.
References
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- Showing Compound Ethyl 3-oxobutano
- Ethyl 4-ethoxy-3-oxobutyr
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